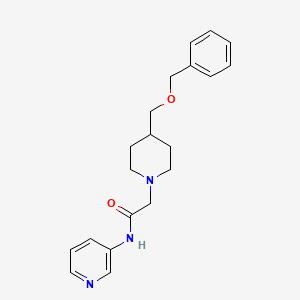

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide

Description

2-(4-((Benzyloxy)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic small molecule characterized by a piperidine core substituted at the 4-position with a benzyloxy-methyl group. The acetamide linker bridges the piperidine moiety to a pyridin-3-yl aromatic ring.

Properties

IUPAC Name |

2-[4-(phenylmethoxymethyl)piperidin-1-yl]-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c24-20(22-19-7-4-10-21-13-19)14-23-11-8-18(9-12-23)16-25-15-17-5-2-1-3-6-17/h1-7,10,13,18H,8-9,11-12,14-16H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVUZINCXVEFNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=CC=C2)CC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a piperidine derivative.

Attachment of the Pyridine Moiety: The pyridine moiety is attached through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

Substitution: The piperidine ring and pyridine moiety can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine or pyridine derivatives.

Scientific Research Applications

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its interaction with biological systems, including its binding affinity and mechanism of action.

Mechanism of Action

The mechanism of action of 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy group may play a role in binding affinity, while the piperidine and pyridine moieties contribute to the overall molecular stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Acetamides with Pyridine Moieties

Key structural analogs include:

- 2-(4-Methylpiperidin-1-yl)-N-(4-methylpyridin-3-yl)acetamide (Q1C) : This compound () replaces the benzyloxy-methyl group with a methyl substituent on the piperidine ring and introduces a methyl group on the pyridine ring. The simplified alkyl groups likely enhance metabolic stability compared to the benzyloxy substituent, which may influence pharmacokinetic properties such as lipophilicity (cLogP: ~2.5 estimated for Q1C vs. higher for the benzyloxy analog) .

- 2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ): This analog () replaces the piperidine-benzyloxy moiety with a 3-cyanophenyl group.

Piperidine Derivatives with Sulfonyl or Aromatic Linkers

- N-(4-{[2-(Pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide (CHEBI:131995) : This compound () replaces the acetamide linker with a sulfonyl group, altering hydrogen-bonding capabilities. The sulfonyl group may enhance solubility but reduce membrane permeability compared to the acetamide bridge .

- N-(4-(Benzyloxy)-2-(pyridin-3-yl)phenethyl)acetamide (10o) : From , this analog features a phenethyl backbone with a benzyloxy group and pyridine ring. The extended aromatic system could increase π-π stacking interactions but may also raise molecular weight (MW ~380 g/mol) compared to the target compound (estimated MW ~350 g/mol) .

Data Table: Key Structural and Functional Comparisons

Biological Activity

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a piperidine ring, a benzyloxy group, and a pyridine moiety, which contribute to its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its interaction with specific receptors and its potential therapeutic effects.

Receptor Interactions

Research indicates that compounds with similar piperidine structures often exhibit significant activity as antagonists or agonists for various receptors. For instance, studies on benzyl-piperidines have shown that they can act as potent antagonists for CC chemokine receptor-3 (CCR3), which is involved in inflammatory responses . This suggests that the compound may also exhibit similar receptor-binding capabilities.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine and pyridine components can significantly affect the binding affinity and selectivity of the compound. For example, altering substituents on the piperidine ring has been shown to enhance potency against specific targets .

Pharmacological Studies

Several pharmacological studies have assessed the efficacy of related compounds in vitro and in vivo:

- Anticancer Activity : Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. For example, derivatives targeting vascular endothelial growth factor receptor 2 (VEGFR-2) showed promising results with IC50 values in the low micromolar range .

- Inflammatory Response Modulation : The ability of piperidine derivatives to modulate inflammatory pathways has been documented, suggesting potential applications in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .

Study 1: CCR3 Antagonism

A study investigating the efficacy of benzyl-piperidines as CCR3 antagonists reported that modifications to the alkyl chain significantly improved binding potency from micromolar to low nanomolar ranges. This highlights the importance of structural modifications in enhancing biological activity .

Study 2: Antiproliferative Effects

In another study focusing on novel pyridine-based compounds, several derivatives were tested for their cytotoxic effects against prostate cancer cell lines. The results indicated that certain modifications led to increased selectivity and potency compared to standard chemotherapeutics like doxorubicin .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.